Zoniporide (CP-597,396; [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine) is a novel, potent, and highly selective NHE-1 inhibitor . NHE-1 plays a critical role in various physiological processes, including cellular pH regulation, cell volume control, and sodium homeostasis [, ]. Inhibition of NHE-1 has been explored as a potential therapeutic strategy for conditions such as myocardial ischemia-reperfusion injury, heart failure, and cancer [, , ]. While primarily recognized for its cardiovascular effects, Zoniporide’s research applications extend to other areas, including taste perception, drug metabolism, and arenavirus cell entry [, , ].
Clinical Translation of Cardioprotective Effects: Despite promising preclinical data, clinical trials evaluating Zoniporide for reducing cardiovascular events in high-risk surgical patients have been inconclusive . Further research is needed to optimize dosing strategies and identify patient populations most likely to benefit from Zoniporide's cardioprotective effects.
The synthesis of zoniporide hydrochloride monohydrate involves multiple steps, starting with the formation of beta-ketoester from malonic acid monoethyl ester. The process includes:
This multi-step synthesis highlights the complexity involved in producing zoniporide and its derivatives.
Zoniporide has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The chemical formula for zoniporide is , and its molecular weight is approximately 246.28 g/mol.
The compound's structural features facilitate its role as an inhibitor of the sodium-hydrogen exchanger, impacting ion transport across cell membranes .
Zoniporide participates in various chemical reactions due to its functional groups:
The primary product from these reactions is the acylguanidine derivative, which is essential for obtaining zoniporide hydrochloride monohydrate .
Zoniporide exerts its cardioprotective effects primarily through inhibition of the sodium-hydrogen exchanger. This mechanism leads to:
These processes collectively contribute to improved cardiac function following ischemic episodes.
Zoniporide exhibits distinct physical and chemical properties:
These properties are important for its formulation in pharmaceutical applications and influence its bioavailability and pharmacokinetics .
Zoniporide has several significant applications in scientific research:
pH Regulation and Cellular Homeostasis
NHE-1 is the primary H⁺ extrusion mechanism in cardiac myocytes. Under physiological conditions, it maintains pHi between 7.1–7.3, counteracting metabolic acidosis generated during contraction. This activity is tightly coupled to cell volume regulation—NHE-1 activation during osmotic shrinkage drives regulatory volume increase (RVI) by Na⁺ influx, followed by water uptake. Its dysfunction thus compromises cellular integrity [4] [10].
Ischemia-Reperfusion Injury (IRI)
During myocardial ischemia, anaerobic glycolysis generates excess H⁺, activating NHE-1 as a compensatory pH-regulatory mechanism. However, this leads to detrimental Na⁺ influx. Upon reperfusion, the accumulated intracellular Na⁺ is extruded via the Na⁺/Ca²⁺ exchanger (NCX), operating in "reverse mode." This results in catastrophic Ca²⁺ overload, triggering hypercontracture, mitochondrial permeability transition pore (mPTP) opening, and cardiomyocyte death [1] [3] [6]. NHE-1 is further activated during IRI by factors like endothelin-1, angiotensin II, and reactive oxygen species (ROS), amplifying injury [6] [10].
Cardiac Remodeling and Heart Failure
Chronic NHE-1 hyperactivity contributes to maladaptive cardiac remodeling. Persistent Na⁺/H⁺ exchange elevates intracellular Na⁺, promoting Ca²⁺ overload via NCX. This activates Ca²⁺-dependent signaling cascades (e.g., calcineurin/NFAT), inducing hypertrophy, fibrosis, and systolic dysfunction. NHE-1 also directly regulates pro-hypertrophic kinases (e.g., ERK1/2) through its scaffolding interactions and influences cytoskeletal organization, enhancing myocyte elongation and fibroblast migration [1] [4] [6].
Table 1: Key NHE Isoforms and Their Cardiovascular Relevance
Isoform | Primary Localization | Function | Sensitivity to Zoniporide |
---|---|---|---|
NHE-1 | Plasma membrane (ubiquitous) | pHi regulation, cell volume control, cardiac contractility | High (IC₅₀ = 14 nM) |
NHE-2 | Apical membrane (GI tract, kidney) | Transepithelial Na⁺ absorption | Low (157-fold selective vs. NHE-1) |
NHE-3 | Apical membrane (kidney, intestine) | Na⁺/fluid reabsorption | Very low (15,700-fold selective vs. NHE-1) |
NHE-8 | Golgi/endosomes, plasma membrane | Compensatory Na⁺ absorption, cell adhesion | Negligible |
Data compiled from [1] [2] [4]
Rationale for NHE-1 Inhibition
The pivotal role of NHE-1 in IRI and heart failure pathogenesis spurred drug development in the 1990s–2000s. Early inhibitors like amiloride lacked potency and specificity. Subsequent compounds (e.g., cariporide, eniporide) demonstrated cardioprotection in preclinical models but exhibited suboptimal selectivity among NHE isoforms and variable efficacy in clinical trials [2] [6]. Zoniporide emerged from systematic efforts to engineer inhibitors with enhanced NHE-1 potency and selectivity.
Pharmacological Profile and Selectivity
Zoniporide’s discovery involved screening pyrazolylguanidine derivatives. Key pharmacological characteristics were established using:
Results demonstrated:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7